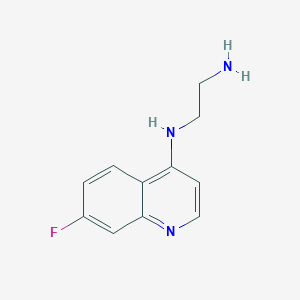

Spire2-FMN2 interaction-IN-1

Description

Overview of Actin Cytoskeleton Dynamics and Associated Nucleation Factors

The actin cytoskeleton is a highly dynamic polymer system, constantly undergoing assembly and disassembly to meet the cell's structural and motile needs. A critical control point in this process is the initiation of new actin filaments, a step known as nucleation. This initial phase is kinetically unfavorable and thus requires the intervention of specialized proteins called actin nucleation factors. nih.gov Cells have evolved several distinct classes of these factors to overcome this kinetic barrier, each with a unique mechanism for creating a stable actin nucleus from which filaments can elongate. nih.govresearchgate.net

The primary classes of actin nucleators include:

The Arp2/3 complex: This complex generates branched or dendritic actin networks by binding to the side of existing filaments and initiating a new "daughter" filament. researchgate.net

Formins: These proteins typically form dimers that processively track the fast-growing "barbed" end of an actin filament, promoting the addition of new actin monomers and generating long, unbranched filaments. researchgate.netresearchgate.net

Spire proteins: Belonging to the Wiskott-Aldrich syndrome protein (WASP) homology 2 (WH2) domain family of nucleators, Spire proteins utilize a cluster of WH2 domains to bind and organize several actin monomers into a seed for a new filament. nih.govresearchgate.netresearchgate.net

The coordinated action of these different nucleators allows the cell to build diverse actin-based structures tailored to specific functions.

Introduction to the Spire and Formin Protein Families in Actin Assembly

The Spire and Formin protein families are key players in the assembly of linear actin filaments.

Spire Proteins: Mammalian genomes encode for two Spire proteins, Spire1 and Spire2. nih.gov These are multi-domain proteins characterized by:

An N-terminal KIND (kinase non-catalytic C-lobe) domain . nih.govnih.gov

A central cluster of four WH2 domains , which are responsible for binding actin monomers. nih.govnih.gov

A C-terminal FYVE zinc finger domain , which can target the protein to vesicle membranes. researchgate.netresearchgate.net

Spire proteins function by gathering multiple actin monomers via their WH2 domains to template the formation of a new filament. researchgate.net

Formin Proteins: The formin family is large and diverse, with 15 members in humans. researchgate.net Formin-2 (FMN2) belongs to the FMN subgroup. researchgate.net Formins are defined by their conserved Formin Homology (FH) domains:

An FH1 domain , which is rich in proline residues and recruits profilin-actin complexes, the building blocks for filament elongation. nih.gov

An FH2 domain , which forms a doughnut-shaped dimer that encircles the barbed end of an actin filament, protecting it from capping proteins and processively adding new subunits. nih.govplos.org

A C-terminal Formin-Spire Interaction (FSI) motif , a short, highly conserved sequence that mediates the direct interaction with Spire proteins. researchgate.netacs.org

Individually, FMN2 is a potent elongator of actin filaments, while Spire is a nucleator that can also cap filament ends, blocking their growth. plos.org

Functional Significance of Spire-Formin Interactions in Cellular Processes

The direct physical interaction between the KIND domain of Spire proteins and the FSI motif of FMN-subgroup formins creates a powerful and versatile regulatory module. nih.govresearchgate.net This interaction is not merely additive; it results in a complex interplay of synergy and antagonism that is crucial for several fundamental cellular processes.

Oocyte Development: The collaboration between Spire1/2 and FMN2 is essential for female fertility. In mouse oocytes, these proteins cooperate to assemble a dynamic cytoplasmic actin mesh. plos.orguni.lu This network is required for the correct asymmetric positioning of the meiotic spindle and the subsequent extrusion of the polar body, two critical steps for successful asymmetric division. uni.lubiologists.com Depletion of either Spire or FMN2 leads to identical, severe defects in these processes, highlighting their function as a single operational unit. uni.lu The mechanism involves a "ping-pong" model where Spire recruits FMN2 to the filament end, after which Spire is released, allowing FMN2 to drive rapid elongation. plos.org

Vesicle Transport: Spire proteins can anchor to intracellular vesicles, and through their interaction with FMN2, they nucleate actin filaments directly from the vesicle surface. researchgate.netbiologists.com These filaments then serve as tracks for myosin motor proteins, such as Myosin-Vb, facilitating the transport of organelles and vesicles, like Rab11a-positive endosomes, throughout the cell. plos.orgbiologists.com This links the actin nucleation machinery directly to intracellular trafficking pathways.

DNA Damage Response: In response to DNA damage, Spire1/2 and FMN2 are responsible for assembling a network of actin filaments within the cell nucleus. elifesciences.orguniprot.org These nuclear actin structures are thought to facilitate the movement of chromatin and repair factors, promoting efficient DNA repair. elifesciences.orguniprot.org The level of FMN2 notably increases in the nucleus following DNA damage. elifesciences.org

Other Cellular Roles: The Spire-FMN2 interaction is implicated in a growing list of other processes, including the formation of invadosomes, which are structures involved in cell invasion, and the transport of melanosomes. nih.govacs.org

| Protein | Key Domains | Primary Function in Actin Dynamics | Role in Spire-FMN2 Complex |

| Spire2 | KIND, WH2 (x4), FYVE | Nucleates new actin filaments; can cap barbed ends. nih.govplos.org | Recruits FMN2 to filament ends via KIND-FSI interaction. plos.org |

| FMN2 | FH1, FH2, FSI | Processively elongates unbranched actin filaments. nih.govplos.org | Binds to Spire2 and drives rapid filament growth after recruitment. plos.org |

Rationale for Selective Modulation of the Spire2-FMN2 Interaction

The diverse and critical roles of the Spire-Formin partnership make it an attractive target for chemical biology and therapeutic development. However, the existence of two Spire isoforms (Spire1 and Spire2) and their complex interplay with FMN2 necessitates a high degree of selectivity. Developing chemical tools that can distinguish between the Spire1-FMN2 and Spire2-FMN2 interactions is a key goal for several reasons:

Dissecting Complex Biology: Selective inhibitors are invaluable research tools. A small molecule that specifically blocks the Spire2-FMN2 interaction, but not the Spire1-FMN2 interaction, would allow researchers to precisely probe the unique functions of the Spire2-containing complex in cells. nih.govacs.org This would help untangle their respective contributions to processes like oocyte meiosis, vesicle transport, and DNA repair. nih.gov

Therapeutic Potential: Given the involvement of Spire-Formin interactions in cell invasion via invadosomes, selective inhibitors could offer a novel strategy for developing anti-cancer therapeutics. nih.govacs.org

Lack of Existing Tools: Prior to recent discoveries, there were no known small molecules capable of modulating the Spire-FMN2 interaction, hindering further investigation into its complex roles. nih.gov

To address this, a fragment-based screening approach was employed to identify compounds that could serve as starting points for potent and selective inhibitors. nih.govacs.org This effort led to the discovery of a series of fragments that selectively antagonize the Spire2-FMN2 interaction. acs.org One of the most promising hits from this screen was a compound designated F408 , which demonstrated robust activity in multiple biochemical and biophysical assays. nih.govacs.org Further chemical optimization of this scaffold led to the development of Spire2-FMN2 interaction-IN-1 (also referred to as compound 13), a molecule with improved potency that represents a validated starting point for creating selective chemical probes. nih.govmedchemexpress.euacs.org

| Compound ID | Screening Method | Key Finding | Significance |

| F408 | Fragment-based screen (Differential Scanning Fluorimetry) | Potent hit that antagonizes the Spire2/FMN2 interaction but not Spire1/FMN2. nih.govacs.org | Good starting point for chemical optimization due to its selective activity. acs.org |

| This compound (Compound 13) | Chemical optimization of F408 scaffold | Exhibits micromolar potency (IC50 of 60 μM) and high ligand efficiency. nih.govmedchemexpress.euacs.org | Validated fragment for future development of selective cell-active probes targeting the Spire2-FMN2 interaction. nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H12FN3 |

|---|---|

Molecular Weight |

205.23 g/mol |

IUPAC Name |

N'-(7-fluoroquinolin-4-yl)ethane-1,2-diamine |

InChI |

InChI=1S/C11H12FN3/c12-8-1-2-9-10(15-6-4-13)3-5-14-11(9)7-8/h1-3,5,7H,4,6,13H2,(H,14,15) |

InChI Key |

XMFFMFYGVXVIHV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1F)NCCN |

Origin of Product |

United States |

Molecular Architecture and Interaction Mechanism of Spire2 and Fmn2

Domain Organization of Spire2 and Formin 2 (FMN2)

Both Spire2 and FMN2 are multidomain proteins. nih.govbiorxiv.org Spire2 contains an N-terminal Kinase Non-Catalytic C-lobe Domain (KIND), a central cluster of four Wiskott-Aldrich syndrome protein Homology 2 (WH2) domains, and a C-terminal FYVE-type zinc finger. researchgate.netnih.govbiorxiv.org FMN2, a member of the formin family, is characterized by its Formin Homology 1 (FH1) and FH2 domains, the latter of which forms a dimer to elongate actin filaments. researchgate.net Crucially, FMN2 possesses a C-terminal tail known as the Formin-Spire Interaction (FSI) motif, which is essential for its interaction with Spire2. researchgate.netnih.gov

The KIND domain of Spire2 is an N-terminal protein-protein interaction module structurally similar to the C-lobe of protein kinases. researchgate.netnih.gov This domain does not possess kinase activity. Instead, its primary role is to mediate the direct interaction with FMN-group formins, including FMN2. nih.govbiologists.com The crystal structure of the Spire1 KIND domain in complex with the FMN2 tail reveals that the KIND domain features an acidic cleft on its surface. nih.govacs.org This groove serves as the binding site for the FSI motif of FMN2, an interaction driven largely by electrostatic forces. researchgate.netacs.org The binding of the KIND domain to FMN2 can inhibit the formin's nucleation activity and is a key step in the coordinated regulation of actin dynamics by the Spire-formin complex. researchgate.netnih.gov

The Formin-Spire Interaction (FSI) motif is a short, highly conserved sequence of approximately 30 amino acids located at the extreme C-terminus of FMN2 and other FMN-subgroup formins. researchgate.netnih.govacs.org This motif is characterized by a high content of basic, positively charged residues. researchgate.netacs.org The FSI peptide binds directly to the acidic groove on the Spire2 KIND domain. researchgate.netacs.org This interaction is not only essential for bringing the two proteins together but also plays a regulatory role. plos.org The binding of the KIND domain to the FSI motif can displace the formin from the growing end of an actin filament and block its nucleation activity, providing a mechanism for the functional interplay between Spire and FMN2. plos.orgnih.gov

Biophysical Characterization of the Spire2-FMN2 Binding Interface

The interaction between Spire2 and FMN2 has been quantitatively analyzed using various biophysical techniques, which have confirmed a direct and high-affinity association between the KIND domain and the FSI motif. These studies are crucial for understanding the regulatory mechanism and for the development of specific inhibitors.

The direct physical interaction between Spire and Formin proteins is well-established through multiple lines of evidence. X-ray crystallography has provided a high-resolution structure of the human Spire1 KIND domain bound to the FMN2 FSI peptide, detailing the precise contacts at the binding interface. nih.govbiologists.comacs.org This structure confirms that the interaction is primarily electrostatic, involving the positively charged FSI tail and an acidic groove on the KIND domain surface. acs.org Functional studies in cells, using techniques like co-transfection, have shown that the KIND and FSI domains are sufficient to mediate the colocalization of the two proteins. researchgate.net Furthermore, biochemical assays such as GST-pulldowns have verified the direct binding between the respective domains. uib.no

Quantitative measurements have revealed a strong binding affinity between the Spire KIND domain and the FMN FSI motif, typically in the nanomolar range for the full-length or large fragments of the interacting proteins. researchgate.netresearchgate.net The development of small molecule inhibitors targeting this interface allows for an alternative way to probe the binding site and quantify interactions. Fragment-based screening has identified compounds that disrupt the Spire2-FMN2 interaction. acs.orgwsu.edu These fragments bind to the KIND2 domain at the FSI binding site, and their affinities have been measured using multiple orthogonal biophysical methods.

Table 1: Biophysical Measurements of Inhibitory Fragments Targeting the Spire2 KIND Domain This table presents data for small molecule fragments designed to inhibit the Spire2-FMN2 interaction by binding to the Spire2 KIND domain (KIND2).

| Fragment | Assay Method | Measured Affinity (Kd) | Inhibitory Concentration (IC50) |

|---|---|---|---|

| F408 | MicroScale Thermophoresis (MST) | 207 ± 75 μM | Not Reported |

| F408 | 1H–15N HSQC Nuclear Magnetic Resonance (NMR) | 446 ± 182 μM | Not Reported |

| F408 | Fluorescence Polarization (FP) | Not Reported | 268 μM |

| Compound 13 | MicroScale Thermophoresis (MST) | Micromolar Potency | Not Reported |

Data sourced from a study on inhibitory fragments targeting the Spire2-FMN2 interaction. nih.govacs.org

These studies, by characterizing fragments like F408 and its optimized successor Compound 13, not only validate the KIND-FSI interface as a druggable target but also provide quantitative tools to further dissect this crucial protein-protein interaction. nih.govacs.org The micromolar affinity of these fragments demonstrates their ability to compete with the native FSI peptide and disrupt the complex. acs.org

Structural Biology of the Spire2-FMN2 Complex

Understanding the precise three-dimensional arrangement of the Spire2-FMN2 complex is key to deciphering its biological function and developing targeted modulators. While direct structural data for the Spire2 complex remains elusive, a high-resolution crystal structure of its close paralog, the Spire1-KIND domain bound to the FMN2-FSI peptide, provides a robust model for the interaction. nih.gov

To elucidate the molecular basis of the Spire-Formin interaction, crystallographers successfully determined the structure of the human Spire1 KIND domain in complex with the FSI peptide from mouse FMN2. researchgate.netnih.govpnas.org The atomic coordinates for the complex and the unliganded Spire1 KIND domain are deposited in the Protein Data Bank. pnas.org It is important to note that extensive efforts to crystallize the Spire2 KIND domain (KIND2), either alone or with the FMN2 FSI peptide, have not been successful to date. nih.gov Consequently, the Spire1-KIND/FMN2-FSI structure is the definitive model used to understand the interaction. nih.gov

The crystal structure reveals that the FSI peptide binds within a prominent, negatively charged acidic groove on the surface of the KIND domain. researchgate.netnih.gov This binding is driven by electrostatic interactions, as the FSI peptide contains conserved, positively charged residues that mediate the primary contacts. researchgate.netresearchgate.net The FMN2 tail fits into this cleft via two main anchor points: a short beta-strand formed by FMN2 residues 1706-1708, which interacts with the β9 strand of the KIND domain, and an amphipathic alpha-helix (residues 1714-1722) that packs against helices αF and αH of the KIND domain. nih.gov This interaction buries a substantial 848 Ų of solvent-accessible surface area on the Spire1 protein. nih.govpnas.org The structure confirmed a 1:1 binding stoichiometry between one KIND domain and one FSI peptide, which implies that a functional formin dimer can simultaneously bind two Spire proteins, forming a heterotetrameric complex. biologists.comnih.govpnas.org

| Crystallographic Data for Spir1-KIND/Fmn2-FSI Complex | |

| PDB ID | 3R7G pnas.org |

| Resolution | 2.2 Å nih.gov |

| Complex Components | Human Spire1 KIND domain, Mouse Fmn2 FSI peptide nih.gov |

| Binding Stoichiometry | 1:1 (KIND:FSI) nih.govpnas.org |

| Key Interaction Feature | Electrostatic binding of positive FSI peptide into negative groove on KIND domain researchgate.netresearchgate.net |

The KIND domain was initially identified through bioinformatics, based on its sequence homology to the C-terminal lobe (C-lobe) of serine/threonine protein kinases. researchgate.netnih.gov The determination of its crystal structure confirmed this hypothesis, revealing a fold highly similar to that of the kinase C-lobe of p21-activated kinase 1 (PAK1). biologists.comresearchgate.net

The KIND domain represents a fascinating example of molecular evolution, where a catalytic domain has been repurposed into a specialized protein-protein interaction module. researchgate.net This evolutionary leap from the canonical kinase fold involved two critical changes. First was the loss of the entire N-terminal lobe (N-lobe) characteristic of kinases, leaving only the C-lobe structure. researchgate.net Second, and crucially for its new function, was the deletion of a specific alpha-helix (termed αG in kinases) from the C-lobe fold. nih.govpnas.org This deletion, not obvious from sequence alignments alone, carves out the wide, conserved groove on the domain's surface that is essential for binding the FSI peptide. nih.gov The conservation of this unique structural feature across Spire family members points to a shared mechanism for formin recognition. nih.gov

| Spire1-KIND / Fmn2-FSI Interface Details | |

| KIND Domain Feature | Acidic surface groove created by the evolutionary loss of the αG helix nih.govpnas.org |

| FMN2 FSI Motif | Contains conserved positively charged residues (e.g., Lysine, Arginine) researchgate.netresearchgate.net |

| Primary Interaction Type | Electrostatic attraction researchgate.netresearchgate.net |

| FMN2 Secondary Structures at Interface | Short β-strand (residues 1706-1708) and an amphipathic α-helix (residues 1714-1722) nih.gov |

Distinctive Aspects of Spire2-FMN2 Interaction versus Spire1-FMN2 Interaction

While the interactions of Spire1 and Spire2 with FMN2 are mediated by the same domains (KIND and FSI), emerging evidence demonstrates that the two interactions are not identical. The most compelling proof of this distinction comes from the discovery of small-molecule inhibitors that can selectively disrupt the Spire2-FMN2 complex while leaving the Spire1-FMN2 complex intact. researchgate.netacs.org

This selectivity strongly suggests that subtle but significant structural or conformational differences exist between the FSI-binding pockets of the Spire1 and Spire2 KIND domains. acs.org Researchers utilized a fragment-based drug discovery approach to identify these selective compounds. researchgate.netacs.org An initial screen of a fragment library using differential scanning fluorimetry (DSF) identified a set of chemically related compounds that preferentially bound to the Spire2 KIND domain. researchgate.netnih.gov These initial hits were then rigorously validated through a series of orthogonal biophysical assays, such as fluorescence polarization, microscale thermophoresis (MST), and ¹H–¹⁵N HSQC nuclear magnetic resonance (NMR) spectroscopy. acs.org

Further structure-activity relationship studies and chemical optimization led to the development of a lead compound, Spire2-FMN2 interaction-IN-1 (also referred to as compound 13 in the primary literature), which exhibits micromolar potency and high ligand efficiency in selectively disrupting the Spire2-FMN2 interaction. researchgate.netacs.org Lacking a crystal structure for Spire2-KIND, researchers used a homology model based on the Spire1-KIND structure for computational docking studies. nih.gov These models predict that the selective inhibitor binds directly within the FSI-binding pocket of the Spire2 KIND domain. nih.gov The development of such selective chemical probes is a critical step toward dissecting the unique biological functions of the Spire2-FMN2 partnership, independent of the Spire1-FMN2 axis. researchgate.netacs.org

| Selective Inhibitors of Spire2-FMN2 Interaction | |

| Screening Method | Differential Scanning Fluorimetry (DSF) researchgate.netnih.gov |

| Validation Assays | Fluorescence Polarization (FP), Microscale Thermophoresis (MST), NMR researchgate.netacs.org |

| Initial Hit Fragment | F408 acs.org |

| Optimized Selective Inhibitor | This compound (Compound 13) researchgate.netacs.org |

| Mechanism | Competitively binds to the FSI-binding site on the Spire2 KIND domain nih.gov |

| Significance | Demonstrates structural/conformational differences between Spire1-KIND and Spire2-KIND domains acs.org |

Cellular and Molecular Functions Regulated by Spire2 Fmn2 Interaction

Actin Filament Nucleation and Elongation Regulation

The assembly of actin filaments is a tightly controlled process initiated by actin nucleators. Spire and Formin proteins are two key classes of these nucleators that, in certain contexts, work together in a synergistic and sometimes antagonistic fashion to control the birth and growth of actin filaments. researchgate.netbiologists.com

Spire proteins, via their Wiskott-Aldrich syndrome protein (WASP) homology 2 (WH2) domains, can bind to actin monomers and initiate the formation of a new filament. nih.govbiologists.com However, under physiological conditions where most actin monomers are bound to profilin, Spire's ability to nucleate is limited. plos.orgbiorxiv.org This is where the partnership with FMN2 becomes critical. FMN2, a member of the formin family, is an effective elongator of actin filaments, processively adding new profilin-actin monomers to the fast-growing (barbed) end. plos.orgnih.gov

The regulation of actin filament growth by the Spire2-FMN2 complex is highly dynamic, characterized by a "ping-pong" mechanism. plos.orgnih.gov In this model, Spire and FMN2 alternately bind to and are displaced from the barbed end of the actin filament. plos.org

When Spire binds to the barbed end, it effectively caps (B75204) it, pausing elongation. plos.orgbiologists.com However, this Spire-capped state serves as a high-affinity platform for FMN2 recruitment. plos.org Upon binding, FMN2 displaces Spire and initiates a phase of rapid, processive filament elongation. plos.orgplos.org Subsequently, Spire can re-bind to the FMN2-bound filament end, kicking off FMN2 and re-establishing the capped, non-growing state. plos.orgplos.org This cycle of alternating activity allows for precise temporal and spatial control over actin filament length and dynamics, creating alternating phases of rapid growth and arrested growth. plos.orgnih.gov This sophisticated regulatory mechanism is fundamental to creating the dynamic actin networks required for complex cellular reorganizations. plos.org

Roles in Asymmetric Cell Division and Morphogenesis

In mammals, the Spire2-FMN2 interaction is indispensable for the highly specialized and asymmetric cell divisions that occur during female meiosis. nih.govbiologists.comresearchgate.net This process ensures that the egg retains the bulk of the cytoplasm while extruding a small polar body containing half the chromosomes. The specific inhibitor, Spire2-FMN2 interaction-IN-1, was developed to selectively disrupt this interaction, highlighting its importance in these events. wsu.eduresearchgate.net

Successful asymmetric division in mammalian oocytes requires the meiotic spindle, which initially forms near the cell's center, to migrate to the cortex. nih.govresearchgate.net This movement is not random but is driven by a dynamic cytoplasmic actin network that serves as a substrate for the spindle's translocation. plos.orgresearchgate.net

The Spire2-FMN2 complex is responsible for assembling this critical actin network. nih.govresearchgate.net The proteins are often found localized on the surface of RAB11A vesicles, where they generate actin filaments that form tracks for transport. plos.orgbiologists.com Disruption of either Spire or FMN2 function prevents the correct positioning of the spindle, leading to fertility problems. biologists.comresearchgate.net For instance, in FMN2-knockout oocytes, the spindle fails to position correctly, demonstrating the essential role of this cooperative actin assembly in setting up the cell's polarity for division. biologists.com

Following spindle migration, the oocyte must undergo cytokinesis to extrude the polar body. This process involves the formation of a contractile actin ring at the cleavage furrow. biologists.commybiosource.com Spire1, Spire2, and FMN2 are all strongly enriched in this cleavage furrow. biologists.comresearchgate.net Their cooperative actin nucleation activity is required to assemble the contractile ring. nih.govresearchgate.net Studies where Spire1 and Spire2 are depleted show that the oocytes fail to form a cleavage furrow, and polar body extrusion is impaired, underscoring the functional necessity of this protein complex in the final stages of asymmetric meiotic division. biologists.com

After fertilization, the male and female pronuclei must migrate from their respective positions to the center of the zygote to fuse. biologists.com The Spire2-FMN2 interaction plays a crucial role in the initial, rapid phase of this movement, particularly for the male pronucleus. biologists.comresearchgate.net

The actin-nucleating duo is recruited to the fertilization cone, a structure formed at the site of sperm entry. biologists.comresearchgate.net Here, they generate a localized actin network that creates a propulsive force, launching the male pronucleus away from the cell surface and towards the center. biologists.comresearchgate.net This actin-based mechanism works in concert with microtubule-based motors to ensure the proper meeting and fusion of the parental genomes, a critical step for successful development. researchgate.net

Intracellular Vesicle Transport and Cytoplasmic Organization

The Spire2-FMN2 interaction plays a pivotal role in orchestrating the actin cytoskeleton to facilitate the transport and organization of intracellular vesicles. This function is particularly well-documented in the context of mouse oocytes, where a dynamic actin meshwork is essential for processes like meiotic spindle positioning. plos.org The collaboration between Spire2 and FMN2 at the surface of vesicles provides a mechanism to generate localized actin tracks for directed movement.

The assembly of a functional actin meshwork for vesicle transport is initiated at the surface of specific vesicles, most notably those positive for the small GTPase RAB11A. biologists.comnih.gov Spire proteins are recruited to these RAB11A-positive vesicle membranes. biologists.comnih.gov Once localized, Spire initiates the nucleation of new actin filaments. A key aspect of this process is the subsequent recruitment of FMN2 to the filament ends. plos.org Spire facilitates the loading of FMN2 onto the barbed end of the actin filament, which then drives rapid, processive elongation. plos.org This cooperative mechanism, where Spire initiates and FMN2 elongates, allows for the efficient generation of an extensive actin filament network directly from the vesicle surface. biologists.com This vesicle-originated actin mesh serves as the infrastructure for intracellular transport. biologists.comuib.no Studies in mouse oocytes have shown that the density of this actin network can be modulated by the number of RAB11A vesicles, which act as organizing centers by sequestering and clustering the Spire and FMN2 nucleators. nih.govmpg.de

The interaction is dynamic, involving a "ping-pong" mechanism where Spire and FMN2 can alternately displace each other from the filament's barbed end, leading to phases of rapid growth and arrested assembly. plos.org This precise regulation allows for the dynamic modulation of the actin-vesicle network required for cellular organization. plos.org

Once the actin filaments are assembled by the Spire2-FMN2 complex, they serve as tracks for motor proteins that drive vesicle movement. The class V myosin, Myosin V (specifically Myo5B in oocytes), is the motor responsible for propelling RAB11A vesicles along these newly formed actin tracks. biologists.comnih.gov A tripartite protein complex is formed at the vesicle membrane, consisting of RAB11A, Spire2, and Myosin V. biologists.comnih.govresearchgate.net The globular tail domain (GTD) of Myosin V interacts directly with both RAB11A and a conserved motif on Spire2. nih.govresearchgate.net This coordinated recruitment ensures that the motor protein is precisely positioned on the same vesicle where the actin tracks are being generated. researchgate.net The processive sliding activity of Myosin V along the actin filaments generates the force required for the long-range transport of these vesicles, for instance, towards the oocyte cortex. biologists.com This system provides a direct link between actin cytoskeleton assembly and intracellular transport, ensuring that force generation and motility are coupled to track formation. researchgate.netuniprot.org

Table 1: Key Proteins in Spire2-FMN2 Mediated Vesicle Transport

| Protein | Class | Primary Function in this Context |

|---|---|---|

| Spire2 | Actin Nucleator | Initiates actin filament nucleation at the vesicle surface; recruits FMN2. plos.orgbiologists.com |

| FMN2 | Actin Nucleator (Formin) | Drives rapid, processive elongation of actin filaments initiated by Spire2. plos.orgbiologists.com |

| RAB11A | Small GTPase | Marks specific vesicles and recruits Spire2 and Myosin V to the membrane. biologists.comnih.gov |

| Myosin V | Motor Protein | Moves vesicles along the actin tracks generated by the Spire2-FMN2 complex. biologists.comnih.gov |

Nuclear Actin Dynamics and DNA Damage Response

Beyond its cytoplasmic roles, the Spire2-FMN2 interaction is a key player in the nuclear response to genotoxic stress. The assembly of actin filaments within the nucleus is emerging as a crucial component of the DNA damage response (DDR), contributing to the maintenance of genome stability.

In response to DNA damage, a signaling pathway is activated that leads to the assembly of a variety of actin structures within the nucleus, including long filaments. nih.gov Research has identified the actin regulators Spire-1/2 and FMN2 as the specific factors that nucleate this nuclear actin assembly. nih.govelifesciences.org Following DNA damage, FMN2 expression is induced and the protein accumulates in the nucleus. uniprot.orgnih.gov Together, Spire2 and FMN2 collaborate to generate nuclear actin filaments, a process distinct from other known nuclear actin assembly pathways. nih.gov The knockdown of either FMN2 or a combination of Spire-1 and Spire-2 has been shown to significantly inhibit the formation of these DNA damage-induced nuclear filaments. nih.govelifesciences.org This demonstrates that the Spire-FMN2 functional unit is essential for creating these specific nuclear structures. nih.gov

The nuclear actin filaments assembled by Spire2 and FMN2 are not merely structural byproducts of the stress response; they play an active role in facilitating efficient DNA repair. nih.gov These filaments are believed to promote the movement of chromatin and the recruitment of DNA repair factors to the sites of damage, such as double-strand breaks (DSBs). uniprot.orgnih.gov The dynamic nature of the actin network may help to reorganize the nuclear environment, making damaged DNA more accessible to the repair machinery. nih.gov Depletion of FMN2 or its nuclear import factor leads to an increase in the number of unresolved DSBs, directly linking the function of this pathway to efficient DNA repair. nih.gov While the broader field of DNA repair involves many ATP-dependent chromatin remodeling complexes that restructure nucleosomes fmi.chnih.gov, the Spire2-FMN2 pathway contributes by generating a filamentous network that appears to facilitate the large-scale movement and organization required for the assembly of repair foci. nih.gov

Table 2: Research Findings on Spire2-FMN2 in DNA Damage Response

| Finding | Experimental Observation | Implication |

|---|---|---|

| Nuclear Actin Assembly | DNA damage induces the formation of nuclear actin filaments. nih.gov | The nucleus actively restructures in response to genotoxic stress. |

| Key Regulators Identified | Knockdown of FMN2 and Spire-1/2 prevents the formation of these filaments. nih.govelifesciences.org | The Spire-FMN2 interaction is the specific mechanism for this type of nuclear actin assembly. |

| FMN2 Nuclear Accumulation | FMN2 protein levels increase and the protein accumulates in the nucleus after DNA damage. uniprot.orgnih.gov | FMN2 is a key stress-response protein in the DNA repair pathway. |

| Role in DNA Repair | Depletion of FMN2 results in a significant increase in DNA double-strand break foci. nih.gov | Nuclear actin filaments generated by Spire2-FMN2 are required for efficient DNA repair. |

| Proposed Mechanism | Nuclear actin filaments may facilitate the movement of chromatin and repair factors. uniprot.orgnih.gov | The actin network acts as a scaffold or transport system to enhance the efficiency of the repair process. |

Pharmacological Modulators of the Spire2 Fmn2 Interaction: Focus on Spire2 Fmn2 Interaction in 1

Discovery Strategy for Selective Inhibitors

The identification of selective inhibitors for the Spire2-FMN2 interaction was achieved through a systematic approach combining fragment-based drug discovery and various screening methodologies. acs.orgresearchgate.net

A fragment-based drug discovery (FBDD) strategy was employed to identify initial chemical starting points for the development of more potent inhibitors. acs.orgresearchgate.net This approach begins with screening low molecular weight compounds, or "fragments," that typically bind with low affinity but high ligand efficiency to the target protein. acs.org An in-house library of 755 fragments was screened to find compounds that could serve as a foundation for further chemical optimization. acs.orgnih.govnih.gov

This FBDD campaign led to the identification of a promising hit, fragment F408, which demonstrated the potential for development into a selective inhibitor. acs.org Through extensive structure-activity relationship (SAR) studies and chemical optimization of F408, researchers developed Compound 13 (Spire2-FMN2 interaction-IN-1). acs.orgnih.govnih.gov The introduction of a fluorine atom in Compound 13 resulted in a significant enhancement of inhibitory activity. acs.org

A multi-tiered screening cascade was utilized to identify and validate inhibitors of the Spire2-FMN2 interaction.

Primary Screening: The initial high-throughput screening of the fragment library was conducted using Differential Scanning Fluorimetry (DSF) . acs.orgnih.gov This technique measures the thermal stability of the target protein, the kinase non-catalytic C-lobe domain of Spire2 (KIND2), in the presence of test compounds. A shift in the melting temperature indicates a binding event. acs.org

Orthogonal Validation Assays: Hits from the primary DSF screen were then subjected to several orthogonal biophysical assays to confirm their activity and elucidate their mechanism of action. acs.orgnih.govnih.gov These included:

Fluorescence Polarization (FP): A competitive FP assay was developed to confirm that the hit fragments directly target the Spire2/FMN2 interface. acs.orgnih.gov This assay used a fluorescently labeled peptide derived from the Formin-Spire Interaction (FSI) region of FMN2. acs.orgnih.gov The initial hit fragments that disrupted the Spire2-FMN2 interaction displayed IC50 values in the micromolar range in this assay. nih.gov

Microscale Thermophoresis (MST): This technique was used to quantify the binding affinity of the optimized compounds, such as Compound 13, to the KIND2 domain. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H–15N Heteronuclear Single Quantum Coherence (HSQC) NMR experiments were performed to map the binding site of the inhibitors on the KIND2 domain and to confirm the interaction. acs.orgnih.gov

Characterization of this compound (Compound 13)

Compound 13 emerged from the FBDD campaign as a potent and selective inhibitor of the Spire2-FMN2 interaction. acs.orgnih.govnih.gov

A key objective of the discovery program was to identify inhibitors that could discriminate between the highly homologous Spire1 and Spire2 proteins. The screening and optimization process successfully yielded compounds with high selectivity for the Spire2-FMN2 interaction over the Spire1-FMN2 interaction. acs.orgnih.govnih.gov The initial hit fragment, F408, did not show any binding to the KIND1 domain of Spire1, paving the way for the development of Spire2-selective inhibitors like Compound 13. acs.org

Molecular docking studies provided a structural basis for this selectivity. The binding of Compound 13 to the FSI binding site of the KIND2 domain is stabilized by a hydrogen bond with an asparagine residue (Asn135). nih.gov In the corresponding position of the KIND1 domain, a threonine residue (Thr163) is present. The hydroxyl group of this threonine is positioned too far away to form a similar hydrogen bond, which likely accounts for the observed selectivity. nih.gov

The potency of the hit fragments and the optimized Compound 13 was quantified using various biophysical methods. The initial hit fragments demonstrated inhibitory activity (IC50) in the range of 268–938 μM in the fluorescence polarization competitive assay. nih.gov

For the optimized inhibitor, Compound 13, the binding affinity was determined using Microscale Thermophoresis (MST). This analysis yielded a dissociation constant (Kd) value, which is a direct measure of binding affinity.

| Compound | Assay Method | Potency (Kd) |

|---|---|---|

| This compound (Compound 13) | Microscale Thermophoresis (MST) | 87.7 ± 15 μM |

Mechanistic Insights into Inhibitor Binding and Action

The mechanism by which Compound 13 disrupts the Spire2-FMN2 interaction was investigated through a combination of molecular modeling and experimental techniques. The data suggest that the inhibitor acts by competitively binding to the KIND2 domain of Spire2, at the same site that the Formin-Spire Interaction (FSI) tail of FMN2 would normally occupy. acs.orgnih.gov

Molecular docking studies, using a homology model of the KIND2-FSI complex, predicted the binding mode of Compound 13 within this FSI binding site. acs.orgnih.gov The proposed binding is characterized by charge interactions and hydrogen bonds. acs.orgnih.gov This computational model was supported by NMR experiments, which mapped the residues on the KIND2 domain that were perturbed upon the binding of Compound 13, confirming that it targets the KIND2–FSI interface. acs.orgnih.gov The electrostatic surface representation shows Compound 13 fitting into a negatively charged groove on the KIND2 surface. acs.orgnih.gov

Identification of the Binding Site within the Spire2 KIND2 Domain

The inhibitory action of this compound is achieved through its direct binding to the kinase non-catalytic C-lobe (KIND) domain of Spire2. nih.govresearchgate.net This domain is known to mediate the interaction with a short, conserved sequence at the C-terminus of FMN2, known as the formin-spire interaction (FSI) motif. nih.govplos.org Through a combination of molecular docking studies and mutational analysis, the binding site of the inhibitor has been precisely mapped to the FSI binding pocket on the KIND2 domain. nih.gov

In silico modeling suggests that the quinoline (B57606) scaffold of the inhibitor lodges deep within a hydrophobic pocket of the KIND2 domain. nih.gov This pocket is typically occupied by two crucial isoleucine residues (Ile1714 and Ile1718) of the FSI peptide. nih.govnih.gov The binding is further stabilized by several key interactions:

A stacking interaction occurs between the inhibitor and the aromatic ring of the Tyrosine 106 (Tyr106) residue of the KIND2 domain. nih.gov

A hydrogen bond is formed between the nitrogen atom of the inhibitor's quinoline and the amine group of Asparagine 135 (Asn135). nih.gov

Experimental validation for this binding model comes from NMR experiments and mutational studies. For instance, the precursor fragment F408 did not bind to a mutant version of the KIND2 domain where Tyr106 was replaced with Alanine (Y106A), confirming the critical role of this residue in the interaction. acs.org

Elucidation of Inhibitor-Induced Conformational Changes

The binding of this compound to the KIND2 domain induces noticeable conformational changes in the protein. Evidence for these structural alterations is primarily derived from Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov Specifically, 1H–15N heteronuclear single quantum coherence (HSQC) NMR experiments, which are sensitive to the chemical environment of individual atoms, were employed. acs.orgnih.gov

Upon titration of the 15N-labeled KIND2 domain with the inhibitor, significant chemical shift perturbations (CSPs) were observed for multiple amino acid residues. acs.orgnih.gov These CSPs indicate that the electronic environment of these residues' nuclei is altered upon ligand binding, which is a hallmark of a direct interaction and associated conformational adjustments. Mapping these perturbed residues onto a homology model of the KIND2 domain provides a spatial understanding of the inhibitor-induced changes, confirming that the alterations are localized to the FSI binding site. nih.gov

Validation of Inhibitor Activity Through Biophysical Assays

The binding affinity and inhibitory activity of this compound and its precursor fragments were rigorously validated using a suite of orthogonal biophysical assays. nih.govnih.gov This multi-pronged approach ensures the robustness and reliability of the findings.

Differential Scanning Fluorimetry (DSF)

Differential Scanning Fluorimetry (DSF) was utilized as the primary high-throughput screening method to identify initial hit fragments that bind to the KIND2 domain. acs.orgnih.gov DSF measures the thermal stability of a protein by monitoring changes in fluorescence as the protein unfolds upon heating. The binding of a ligand typically stabilizes the protein, leading to an increase in its melting temperature (Tm). This technique was instrumental in screening a fragment library against the recombinant KIND2 domain (residues 18-207) to identify initial binders. nih.gov

Fluorescence Polarization (FP) Assays

Fluorescence Polarization (FP) assays were developed as a competitive binding assay to confirm that the identified hits directly target the Spire2-FMN2 interface. nih.gov This assay relies on the principle that a small, fluorescently labeled molecule (a tracer) tumbles rapidly in solution, resulting in low polarization of emitted light. tracerdb.org When bound to a larger protein, its tumbling slows, and the polarization of light increases. tracerdb.org

In this context, a FITC-labeled 23-mer FSI peptide was used as the fluorescent probe. acs.orgnih.gov The ability of inhibitor fragments to displace this probe from the KIND2 domain was measured in a dose-response format, yielding IC50 values that quantify their inhibitory potency. nih.gov

| Compound | FP IC50 (µM) for KIND2 |

| Fragment F408 | 268-938 |

This table shows the inhibitory activity of the initial hit fragment F408, from which this compound was developed.

Microscale Thermophoresis (MST)

Microscale Thermophoresis (MST) was employed as an orthogonal method to measure the binding affinity of the inhibitor to the KIND2 domain. nih.gov MST measures the directed movement of molecules in a microscopic temperature gradient, which is sensitive to changes in a molecule's size, charge, and solvation shell. researchgate.net By fluorescently labeling the His6-tagged KIND2 construct, the binding affinity (Kd) of fragment F408 was determined. acs.org

| Compound | MST Kd (µM) for KIND2 |

| Fragment F408 | 207 ± 75 |

This table presents the binding affinity of the precursor fragment F408 to the KIND2 domain as determined by MST.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Interaction Studies

NMR spectroscopy, specifically 1H–15N HSQC experiments, provided detailed, residue-level information about the interaction between the inhibitors and the KIND2 domain. nih.govmdpi.com By monitoring the chemical shift perturbations of the protein's backbone amides upon addition of the inhibitor, researchers could both confirm binding and quantify its affinity. acs.orgnih.gov The concentration-dependent gradual chemical shift changes observed in a series of 1H–15N HSQC spectra allowed for the calculation of the dissociation constant (Kd). nih.gov These experiments were crucial in confirming the binding site and understanding the structural consequences of inhibitor binding. nih.gov

| Compound | NMR Kd (µM) for KIND2 | Ligand Efficiency (LE) |

| Fragment F408 | 446 ± 182 | 0.32 |

| Compound 13 (this compound) | - | 0.38 |

This table displays the binding affinity for the initial fragment and the ligand efficiency for both the fragment and the optimized compound, this compound.

Utility of this compound as a Chemical Probe

The development of selective chemical modulators for protein-protein interactions is a crucial step in dissecting complex cellular processes. This compound has emerged as a valuable chemical probe for investigating the specific roles of the Spire2-FMN2 protein complex. nih.govacs.org This inhibitor was identified through a fragment-based drug discovery approach and has demonstrated the potential to elucidate the distinct functions of this interaction in cellular actin dynamics. nih.govacs.orgnih.gov

Dissecting Spire2-FMN2-Specific Biological Functions

The interaction between Spire and Formin proteins is integral to the regulation of actin cytoskeleton assembly and reorganization. uniprot.org Both Spire1 and Spire2, in conjunction with FMN2, are known to promote the assembly of nuclear actin filaments, particularly in response to DNA damage. nih.govacs.orguniprot.orggenecards.org The availability of a selective inhibitor for the Spire2-FMN2 interaction, such as this compound, provides a powerful tool to dissect the specific contributions of this particular protein complex to cellular events.

By selectively disrupting the interaction between Spire2 and FMN2, researchers can investigate the direct consequences on downstream cellular processes. acs.org This allows for a more precise understanding of the role of the Spire2-FMN2 complex in phenomena such as intracellular vesicle transport, the establishment of cell polarity, and the response to cellular stress. nih.govuniprot.org Prior to the development of such inhibitors, studying the specific functions of the Spire2-FMN2 interaction was challenging due to the overlapping roles of different Spire and Formin isoforms.

The initial discovery process for this compound involved screening a library of compounds to identify fragments that could bind to the KIND domain of Spire2, thereby preventing its interaction with FMN2. nih.govacs.org A particularly promising hit, fragment F408, was identified and subsequently optimized to yield more potent compounds, such as compound 13, which serves as a basis for this compound. nih.govacs.org The characterization of these inhibitory fragments has been carried out using various biophysical assays, confirming their binding affinity and inhibitory activity. nih.govacs.orgnih.gov

Table 1: Biophysical Characterization of an Initial Hit Fragment (F408) Targeting the Spire2-FMN2 Interaction

| Assay | Parameter | Value |

|---|---|---|

| Fluorescence Polarization (FP) | IC50 | 268-938 µM |

| 1H–15N HSQC Nuclear Magnetic Resonance (NMR) | Kd | 446 ± 182 μM |

| Ligand Efficiency (LE) | LE | 0.32 |

Further chemical optimization of initial hits led to the development of more potent inhibitors, highlighting the potential for creating highly specific chemical probes. nih.govacs.org

Differentiating Functional Redundancy and Specificity Between Spire Isoforms

Mammalian genomes contain two Spire genes, encoding Spire1 and Spire2 proteins. nih.gov While both isoforms share a similar domain architecture, including the KIND domain responsible for interacting with formins, their biological roles are not entirely redundant. nih.govnih.gov A key advantage of this compound is its selectivity for the Spire2-FMN2 interaction over the Spire1-FMN2 interaction. nih.govacs.org This selectivity is crucial for distinguishing the specific functions of each Spire isoform.

The ability to selectively inhibit the Spire2-FMN2 complex allows researchers to investigate cellular processes where Spire2 might have a unique or predominant role. For instance, while both Spire1 and Spire2 are implicated in the DNA damage response, the use of a Spire2-selective inhibitor could reveal the specific contribution of the Spire2-FMN2 complex to this process. elifesciences.org Knockdown experiments have suggested some level of functional redundancy, as knocking down either Spire-1 or Spire-2 individually has a minimal effect on DNA damage-induced filament formation, whereas simultaneous knockdown of both ablates this process. elifesciences.org A selective chemical probe can offer a more nuanced, acute, and reversible way to study these functions compared to genetic knockdown.

The development of this compound paves the way for a more detailed exploration of the functional diversification of Spire isoforms. By comparing the cellular effects of this inhibitor with potential future inhibitors selective for the Spire1-FMN2 interaction, a comprehensive picture of their individual and overlapping roles in actin-dependent processes can be constructed.

Table 2: Properties of an Optimized Compound (Compound 13) Inhibiting Spire2-FMN2 Interaction

| Property | Description |

|---|---|

| Potency | Exhibits micromolar potency |

| Ligand Efficiency (LE) | 0.38 |

| Selectivity | Disrupts Spire2-FMN2 but not Spire1-FMN2 interaction |

This selective chemical tool is a significant advancement in studying the intricate regulation of the actin cytoskeleton by different Spire isoforms and their formin partners. nih.govacs.orgnih.gov

Perspectives and Future Research Directions

Advanced Design and Optimization of Spire2-FMN2 Interaction Inhibitors

The initial inhibitory fragments, while valuable, represent starting points for the development of more potent and cell-active probes. nih.gov The path forward involves iterative cycles of design, synthesis, and testing to improve their biochemical and pharmacological properties.

Initial fragment-based screening identified a quinoline (B57606) scaffold as a promising starting point for selective Spire2-FMN2 inhibitors. acs.orgnih.gov The most potent initial hit, fragment F408 , and its optimized successor, Compound 13 , demonstrated micromolar potency and provided a solid basis for further development. nih.gov

Future SAR studies will need to systematically explore the chemical space around this scaffold. The quinoline ring offers multiple positions for substitution, allowing for the "decoration" of the core structure with various functional groups to probe for improved interactions within the binding pocket on the Spire2 KIND domain. nih.gov Optimization efforts should focus on modifying these fragments to better occupy nearby subpockets, a strategy that could significantly enhance binding affinity. nih.gov Furthermore, balancing the lipophilicity, which may be influenced by the primary amine group that appears crucial for affinity, will be a key consideration in developing compounds with improved properties. nih.gov

Table 1: Key Inhibitory Fragments of Spire2-FMN2 Interaction

| Compound Name | Description | IC50 (µM) | Ligand Efficiency (LE) | Key Findings |

|---|---|---|---|---|

| F408 | An initial hit fragment with a quinoline scaffold. | 268-938 | 0.32 | Selectively antagonizes the Spire2/FMN2 interaction over Spire1/FMN2. Confirmed activity through FP, MST, and NMR. acs.orgnih.gov |

| Compound 13 | An optimized inhibitory fragment based on SAR studies of initial hits. | 60 | 0.38 | Exhibits micromolar potency and high ligand efficiency, representing a validated starting point for developing selective chemical probes. nih.govnih.govresearchgate.net |

Data sourced from multiple biochemical and biophysical assays. acs.orgnih.gov

A significant challenge in targeting protein-protein interactions (PPIs) is achieving drug-like properties. ku.edu PPI inhibitors are often larger and more lipophilic than traditional small-molecule drugs, which can hinder their development. ku.edu A key metric for success in this area is Ligand Efficiency (LE), which relates the binding energy of a compound to its size (heavy atom count). frontiersin.orgCompound 13 exhibits a promising LE of 0.38, indicating it is an efficient binder for its size. nih.govresearchgate.net

Future strategies should focus on maintaining or improving this efficiency while enhancing other pharmacological properties. rsc.org This includes optimizing for cell permeability, metabolic stability, and solubility. Peptide-based design strategies, which analyze key residues at the protein interface, can offer insights into creating more potent and cell-permeable molecules. rsc.orgfrontiersin.org Covalent strategies, where a ligand is designed to form a permanent bond with its target protein, could also be explored to achieve high potency and prolonged duration of action. nih.gov The goal is to evolve the current fragments into lead compounds that are not only potent inhibitors but also possess the necessary characteristics for use in cellular and, eventually, in vivo studies. frontiersin.org

Exploration of Novel Physiological and Pathological Roles

The availability of selective Spire2-FMN2 inhibitors provides a unique opportunity to probe the function of this specific interaction in a variety of biological contexts, potentially uncovering new roles in both normal physiology and disease. acs.org

The Spire/FMN interaction is conserved across metazoan phyla, suggesting fundamental biological roles. uib.noresearchgate.net In mammals, the Spire-FMN2 partnership is crucial for organizing the actin meshwork in oocytes, which is essential for asymmetric spindle positioning and successful fertilization. plos.org This interaction is also implicated in the transport of intracellular vesicles. acs.orguib.no

Future research using selective inhibitors can precisely map the contributions of the Spire2-FMN2 axis in these and other processes. Studies could extend to various cell types, such as neurons, where Spire and FMN proteins are associated with memory and learning, or endothelial cells, where they may function in exocytosis. uib.noresearchgate.net Investigating the effects of these inhibitors in different model organisms, from unicellular holozoans to mice, could elucidate the evolutionary conservation and diversification of this interaction's function. uib.nonih.gov

The Spire-FMN interaction has already been linked to several pathological processes. The complex is involved in the assembly of nuclear actin filaments in response to DNA damage, suggesting a role in genome stability and cancer biology. nih.govjensenlab.orguniprot.org Additionally, Spire1 has been shown to increase cell-invasion properties by affecting invadosomes. acs.orgnih.gov Dysregulation of FMN2 has also been associated with post-traumatic stress disorder (PTSD), Alzheimer's disease, and intellectual disability. researchgate.netgenecards.org

The new chemical tools can be used to explore these connections further and uncover new ones. For instance, given the role of Spire proteins in vesicle transport and actin dynamics, their involvement in neurodegenerative diseases, cancer metastasis, or developmental disorders warrants deeper investigation. uib.noresearchgate.netgenecards.org A locus associated with resistance to Streptococcus pneumoniae infection has been linked to Spire2 in mice, suggesting a potential role in infectious disease processes that could be explored with selective inhibitors. nih.gov

Integration of Computational and Experimental Approaches

The initial discovery of Spire2-FMN2 inhibitors was a successful marriage of experimental screening and computational modeling. nih.govnih.gov A fragment-based screen was followed by molecular docking to understand how the hit compounds bind to the KIND2 domain of Spire2. nih.gov This synergy will be critical for accelerating future progress.

Rational, structure-based drug design will rely heavily on computational methods. frontiersin.org As higher-resolution crystal structures or cryo-EM data of the inhibitor-protein complex become available, they will fuel more accurate docking simulations and molecular dynamics studies. These computational tools can predict which chemical modifications are most likely to improve binding affinity and selectivity, thereby prioritizing compounds for synthesis and reducing the trial-and-error aspect of lead optimization. rsc.org

Experimental validation will remain indispensable. A battery of biophysical and biochemical assays, such as fluorescence polarization (FP), microscale thermophoresis (MST), and nuclear magnetic resonance (NMR), will continue to be essential for confirming binding, determining potency, and validating the mechanism of action of new compounds. acs.orgnih.gov This iterative loop—where computational predictions guide experimental work, and experimental results refine computational models—will be the most efficient path toward developing high-quality chemical probes to unlock the full biological and therapeutic potential of targeting the Spire2-FMN2 interaction.

Advanced Molecular Dynamics Simulations of Complex Dynamics

While initial molecular docking simulations were used in the discovery of Spire2-FMN2 interaction-IN-1 to predict its binding mode to the Spire2 KIND domain, the future lies in more advanced computational techniques. wsu.eduacs.org Molecular dynamics (MD) simulations can provide an animated view of the protein-inhibitor complex, revealing the conformational changes and energetic landscapes that govern the interaction over time.

Future research should employ all-atom MD simulations to:

Elucidate the precise mechanism of inhibition: Simulations can model how the binding of this compound to the KIND domain of Spire2 sterically hinders the approach of the FMN2 FSI (Formin Spire interaction) motif. researchgate.netresearchgate.net This can validate and refine the binding modes predicted by initial docking studies. acs.org

Analyze the impact on protein conformation: Researchers can investigate how the inhibitor affects the flexibility and dynamics of the Spire2 KIND domain and whether its binding induces allosteric changes that propagate to other domains of the Spire protein.

Calculate binding free energies: Techniques like free energy perturbation (FEP) or thermodynamic integration (TI) can provide quantitative predictions of binding affinity, guiding the rational design of more potent second-generation inhibitors.

| Parameter | Description | Example Value/Method |

|---|---|---|

| System Setup | Human Spire2-KIND domain in complex with this compound | PDB: 2YLE (template for KIND2) acs.org |

| Force Field | Set of parameters to describe the energy of the system | AMBER, CHARMM, GROMOS |

| Solvent Model | Explicit representation of water molecules | TIP3P, SPC/E |

| Simulation Time | Total duration of the simulation to capture relevant motions | ≥ 1 microsecond per replica |

| Analysis Techniques | Methods to extract meaningful data from the trajectory | RMSD, RMSF, PCA, MM/PBSA |

High-Resolution Imaging of Spire2-FMN2 in Live Cellular Contexts

The Spire-FMN2 complex is known to be crucial for organizing actin networks from the surface of vesicles, such as Rab11a-positive endosomes, which is essential for processes like vesicle transport and meiotic spindle positioning in oocytes. biorxiv.orgnih.govmolbiolcell.org A key future direction is to use super-resolution microscopy techniques to visualize the effect of this compound on these processes in real-time.

Potential high-resolution imaging studies include:

STED/PALM/STORM Microscopy: These techniques can overcome the diffraction limit of light, allowing researchers to visualize the nanoscale organization of Spire2 and FMN2 on vesicle surfaces and actin filaments. Applying this compound would reveal whether disrupting this interaction prevents the colocalization of these proteins and alters the architecture of the resulting actin network. nih.gov

Live-Cell Imaging with Fluorescent Probes: By tagging Spire2, FMN2, and actin with different fluorescent proteins, researchers can track their dynamics in living cells. The addition of the inhibitor would allow for direct observation of how blocking the interaction affects the recruitment of FMN2 to Spire-decorated vesicles and the subsequent actin nucleation and filament elongation. nih.govplos.org This could validate the proposed "ping-pong" mechanism where the two proteins regulate each other at the growing end of actin filaments. plos.org

| Technique | Potential Application for Spire2-FMN2 Research | Key Insight |

|---|---|---|

| STED (Stimulated Emission Depletion) | Imaging the colocalization of fluorescently tagged Spire2 and FMN2 on vesicle surfaces. | Effect of inhibitor on the nanoscale proximity of the two proteins. |

| PALM/STORM (Photoactivated Localization Microscopy/Stochastic Optical Reconstruction Microscopy) | Single-molecule localization of Spire2 and FMN2 to map their distribution within actin networks. | Changes in the spatial organization of the actin nucleation machinery. |

| TIRF (Total Internal Reflection Fluorescence) | Visualizing actin filament dynamics at the cell cortex or on supported lipid bilayers. researchgate.net | Direct observation of how the inhibitor alters nucleation, elongation, and filament density in real-time. |

| FRET (Förster Resonance Energy Transfer) | Measuring the direct interaction between Spire2 and FMN2 in live cells. | Confirmation of target engagement by the inhibitor in a cellular environment. |

Development of Spire2-FMN2 Interaction Modulators for Targeted Research Applications

This compound, identified through a fragment-based screen, serves as a crucial starting point. wsu.edunih.govacs.org With a reported IC50 of 60 μM, it is a validated hit but requires further chemical optimization to become a potent and highly selective chemical probe for in-depth biological studies. medchemexpress.commedchemexpress.comcaltagmedsystems.co.uk

Future development efforts will focus on:

Structure-Activity Relationship (SAR) Studies: The initial discovery highlighted a quinoline scaffold as a promising chemical starting point. nih.govacs.org Future work will involve synthesizing and testing analogues of this compound to improve potency and selectivity. The goal is to develop probes with nanomolar affinity, which would be more suitable for cellular assays.

Enhancing Selectivity: While the initial fragment shows selectivity for Spire2/FMN2 over Spire1/FMN2, this needs to be rigorously maintained and profiled against other protein-protein interactions to ensure that observed biological effects are truly due to targeting the Spire2-FMN2 complex. nih.govacs.org

Probing Biological Function: Once optimized, these next-generation inhibitors will be invaluable tools. They can be used to precisely dissect the role of the Spire2-FMN2 interaction in specific cellular events. For example, applying the inhibitor to oocytes could clarify the exact contribution of this interaction to meiotic spindle positioning, distinct from other actin-nucleating activities. biorxiv.orgplos.org Similarly, its use in studies of DNA damage could elucidate the specific role of Spire2-FMN2-mediated nuclear actin filaments in the repair process. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.